

Preliminary Studies on SIS17 in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: SIS17

Cat. No.: B1146710

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Introduction

SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of **SIS17** for HDAC11 allows for a more targeted investigation into the specific roles of this enzyme in cellular processes, particularly in the context of cancer.[1] Emerging research indicates that HDAC11 is a lysine defatty-acylase, with a significantly higher efficiency for removing long-chain fatty acyl groups from proteins compared to its deacetylase activity. One of the key substrates of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2), a critical player in one-carbon metabolism, which is often dysregulated in cancer.[1] This guide provides a comprehensive overview of the preliminary research on **SIS17**, focusing on its mechanism of action, quantitative data from initial studies, and detailed experimental protocols for its investigation in a cancer research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on **SIS17**.

Table 1: In Vitro Inhibitory Activity of **SIS17** against HDACs

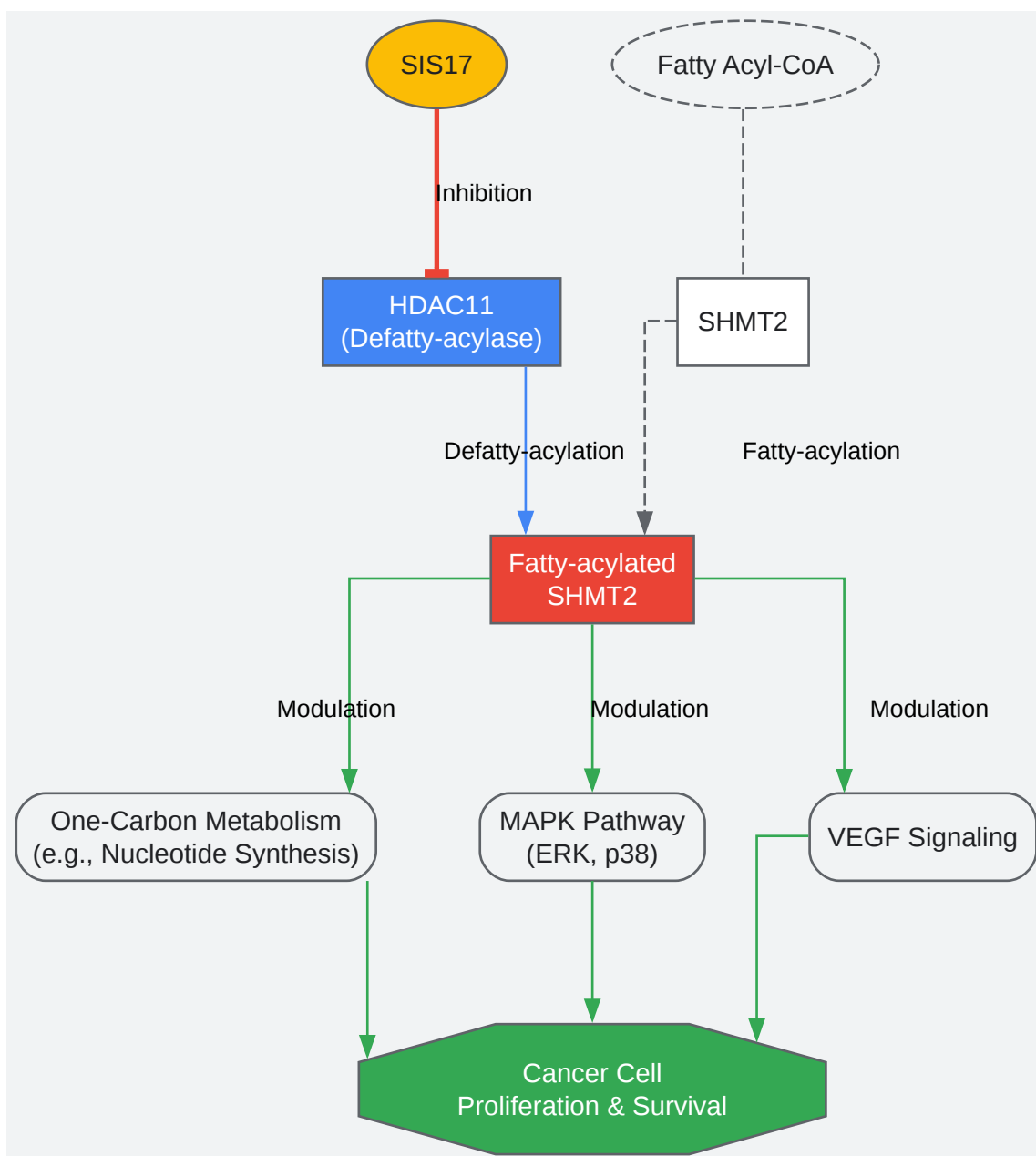
Compound	Target HDAC	Substrate	IC50 (μM)	Selectivity Notes	Reference
SIS17	HDAC11	Myristoyl-H3K9 peptide	0.83	No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 μM.	[1]
SIS17	HDAC11	Myristoyl-SHMT2 peptide	0.27	-	[1]
SIS7	HDAC11	Myristoyl-H3K9 peptide	0.91	Selective for HDAC11.	[1]
FT895	HDAC11	Myristoyl-H3K9 peptide	0.74	Also inhibits HDAC4 (IC50 = 25 μM) and HDAC8 (IC50 = 9.2 μM).	[1]

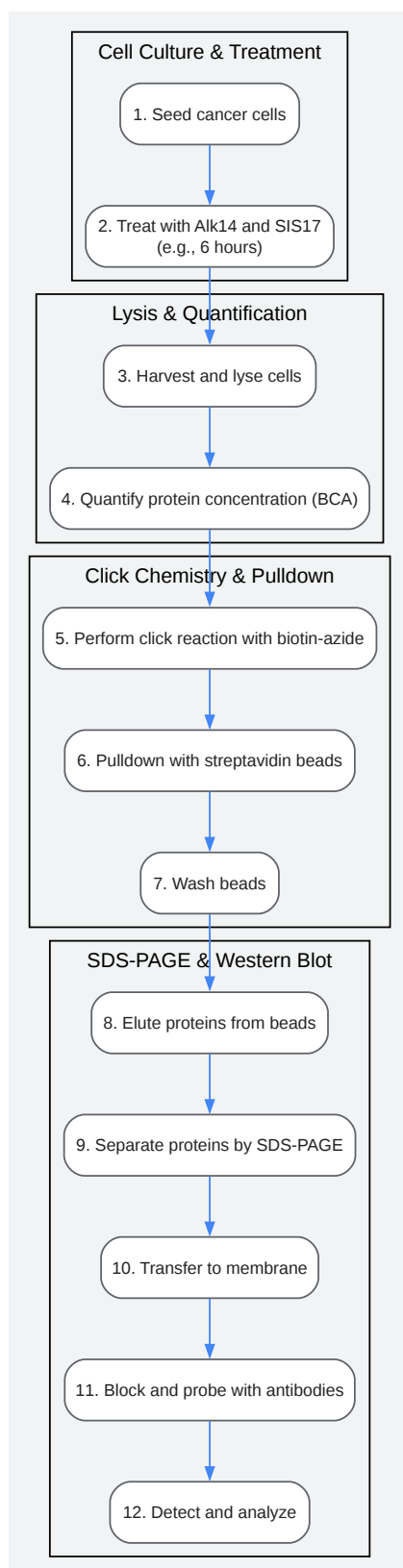
Table 2: Cellular Activity of **SIS17** in Cancer Cell Lines

Cell Line	Assay	Treatment Conditions	Observed Effect	Reference
MCF7 (Breast Cancer)	SHMT2 Fatty Acylation	12.5, 25.0, and 50.0 μ M SIS17 for 6 hours	Significant increase in the fatty acylation level of endogenous SHMT2.	[1]
K562 (Leukemia)	Cytotoxicity	48 hours, in combination with Oxaliplatin	Synergistic cytotoxic effect.	[2]

Signaling Pathway

SIS17 exerts its effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the hyperacylation of HDAC11 substrates, most notably SHMT2. The increased fatty acylation of SHMT2 has been shown to modulate its function, impacting downstream signaling pathways crucial for cancer cell metabolism, proliferation, and survival.





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References

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- 2. medchemexpress.com [medchemexpress.com]
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